2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core substituted with bromine and phenyl groups, as well as a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the bromine and phenyl substituents. The final step involves the formation of the hydrazinecarbothioamide moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The bromine atom in the quinazoline core can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The hydrazinecarbothioamide moiety may also play a role in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine
- 4-[2-(6-bromo-4-phenylquinazolin-2-yl)hydrazino]-4-oxobutanoic acid
- 6-bromo-2-(4-morpholinyl)-4-phenylquinazoline
Uniqueness
Compared to similar compounds, 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide stands out due to its specific combination of functional groups, which imparts unique chemical properties and potential applications. The presence of both the quinazoline core and the hydrazinecarbothioamide moiety allows for diverse chemical reactivity and biological activity, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-[(6-bromo-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRFKZOPRYEQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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